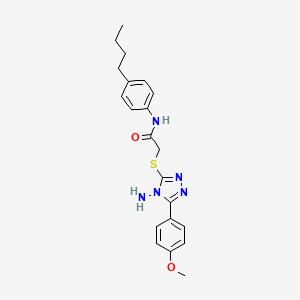

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted at position 3 with a thioether-linked acetamide group. The triazole ring is further modified at position 4 with an amino group and at position 5 with a 4-methoxyphenyl moiety. The acetamide’s nitrogen is bonded to a 4-butylphenyl group, contributing to its lipophilic character. The molecular formula is C19H20N6O3S, with an average mass of 412.468 g/mol and a ChemSpider ID of 2911611 .

Properties

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S/c1-3-4-5-15-6-10-17(11-7-15)23-19(27)14-29-21-25-24-20(26(21)22)16-8-12-18(28-2)13-9-16/h6-13H,3-5,14,22H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWNOIWYFCIHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. This step often requires acidic or basic conditions to facilitate the cyclization process.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety. This reaction is typically performed in the presence of a base like pyridine to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be explored. Triazole derivatives have been studied for their enzyme inhibition properties, which could be relevant in treating various diseases.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. The compound’s structure suggests it could bind to active sites of enzymes, blocking substrate access and thus inhibiting enzyme function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their biological/physical properties:

Key Structural and Functional Insights:

Position 5: Aryl groups (e.g., 4-methoxyphenyl in the target compound) increase steric bulk and π-π stacking interactions compared to pyridinyl (VUAA1) or hydroxyphenyl (AM33) .

4-Methoxyphenyl (AM33): Balances solubility and binding affinity for enzyme inhibition .

Enzyme Inhibition: AM33’s anti-HIV activity highlights the role of electron-donating substituents (e.g., hydroxyl, methoxy) in targeting viral enzymes .

Synthetic Feasibility: Allyl/pyridinyl-substituted analogs (e.g., 6a) are synthesized in high yields (65–83%) using ethanol/water solvents, suggesting scalable routes for the target compound .

Biological Activity

The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide, also known by its IUPAC name, is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₂N₄O₃S

- Molecular Weight : 280.31 g/mol

- CAS Number : 565160-80-7

- Structure : The compound features a triazole ring substituted with an amino group and a methoxyphenyl moiety, linked to a butylphenyl acetamide.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays indicated that it possesses moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhi | 128 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it showed promising results in inhibiting acetylcholinesterase (AChE) and urease activities. The IC50 values for AChE inhibition were found to be significantly lower than those of traditional inhibitors like eserine.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 1.5 |

| Urease | 2.0 |

These findings suggest that the compound may be useful in treating conditions associated with excessive urease activity, such as urinary tract infections.

Anticancer Potential

Preliminary studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Further research is needed to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The thioether group may facilitate binding to active sites of enzymes such as AChE.

- Antimicrobial Action : The triazole ring system is known for its ability to disrupt fungal cell wall synthesis and bacterial protein synthesis.

- Cytotoxicity in Cancer Cells : The presence of the methoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities . Among these, the compound demonstrated superior AChE inhibition compared to other derivatives tested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.